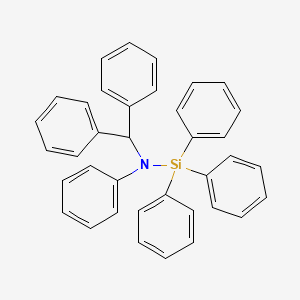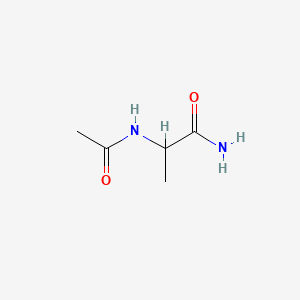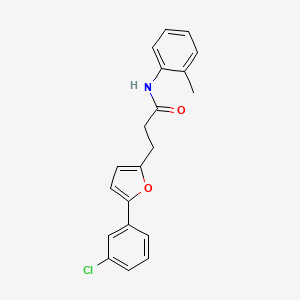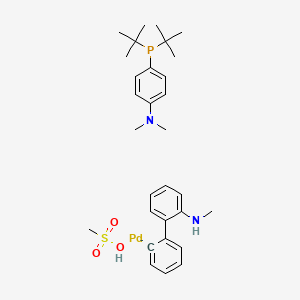![molecular formula C14H12 B11941121 2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene CAS No. 27286-80-2](/img/structure/B11941121.png)
2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene is an organic compound with the molecular formula C13H12 It is a derivative of naphthalene, characterized by the presence of a cyclobutane ring fused to the naphthalene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2a,3,8,8a-tetrahydro-3,8-ethenocyclobuta[b]naphthalene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of Diels-Alder reactions, where a diene and a dienophile react to form the cyclobutane ring. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen or amino groups into the molecule .
Applications De Recherche Scientifique
2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2a,3,8,8a-tetrahydro-3,8-ethenocyclobuta[b]naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,8-Methanocyclobuta[b]naphthalene: Another derivative of naphthalene with a similar cyclobutane ring structure.
2a,3,8,8a-Tetrahydro-4,7-dimethoxy-3,8-ethenocyclobuta[b]naphthalene: A derivative with methoxy groups attached to the naphthalene ring.
Uniqueness
Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
27286-80-2 |
|---|---|
Formule moléculaire |
C14H12 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
tetracyclo[6.4.2.02,7.09,12]tetradeca-2,4,6,10,13-pentaene |
InChI |
InChI=1S/C14H12/c1-2-4-10-9(3-1)11-5-6-12(10)14-8-7-13(11)14/h1-8,11-14H |
Clé InChI |
XPUFPFFAQIJKNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3C=CC(C2=C1)C4C3C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-azaniumylethyl [(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11941050.png)

![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B11941071.png)

![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)


![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)

![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)


![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
